molecular formula C17H29NO8 B8025114 (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid

(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid

Cat. No.: B8025114
M. Wt: 375.4 g/mol
InChI Key: AGTVQTJAUDTGKQ-SNAWJCMRSA-N
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Description

(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid is a synthetic organic compound characterized by the presence of a t-butoxy group, a polyethylene glycol (PEG) chain, and an ethylcarbamoyl group attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid typically involves the esterification of acrylic acid with t-butoxy-PEG3-ethylcarbamoyl alcohol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts such as anhydrous magnesium sulfate dispersed with sulfuric acid can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane.

    Substitution: Nucleophilic substitution reactions can replace the t-butoxy or ethylcarbamoyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alkanes.

Scientific Research Applications

(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The PEG chain enhances the solubility and bioavailability of the compound, while the t-butoxy and ethylcarbamoyl groups can modulate its reactivity and binding affinity. The acrylic acid moiety can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylate: Similar structure but with an ester instead of an acid group.

    (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)propionic acid: Similar structure but with a propionic acid backbone instead of acrylic acid.

    (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)butyric acid: Similar structure but with a butyric acid backbone.

Uniqueness

(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid is unique due to its combination of functional groups, which confer specific chemical and physical properties. The presence of the PEG chain enhances solubility, while the t-butoxy and ethylcarbamoyl groups provide steric hindrance and modulate reactivity. This makes the compound versatile for various applications in research and industry .

Properties

IUPAC Name

(E)-4-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethylamino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO8/c1-17(2,3)26-16(22)6-8-23-10-12-25-13-11-24-9-7-18-14(19)4-5-15(20)21/h4-5H,6-13H2,1-3H3,(H,18,19)(H,20,21)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTVQTJAUDTGKQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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